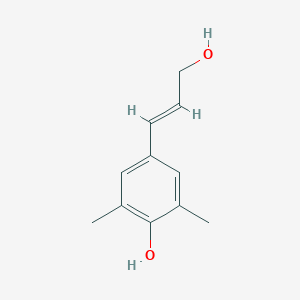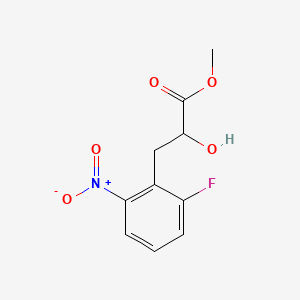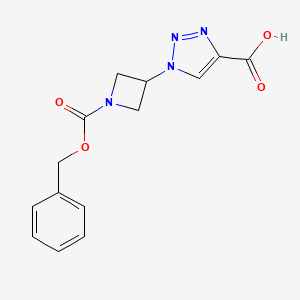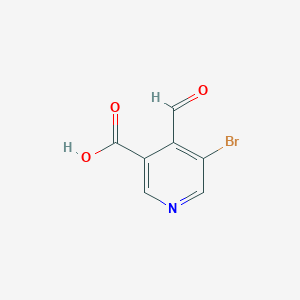
5-Bromo-4-formylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-formylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H4BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 4th position, and a carboxylic acid group at the 3rd position of the pyridine ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-formylpyridine-3-carboxylic acid typically involves the bromination of 4-formylpyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organometallic compounds like Grignard reagents or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 5-Bromo-4-carboxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-4-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-formylpyridine-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: As a precursor for the synthesis of biologically active molecules and potential drug candidates.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-formylpyridine-3-carboxylic acid depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. The bromine atom can also participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Lacks the formyl group at the 4th position.
4-Formylpyridine-3-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-formylpyridine-3-carboxylic acid: Has the formyl group at the 2nd position instead of the 4th position.
Uniqueness
5-Bromo-4-formylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C7H4BrNO3 |
|---|---|
Poids moléculaire |
230.02 g/mol |
Nom IUPAC |
5-bromo-4-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,(H,11,12) |
Clé InChI |
MIFNSWHGYQIUHW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


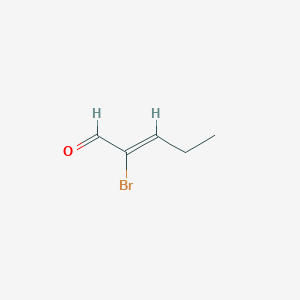
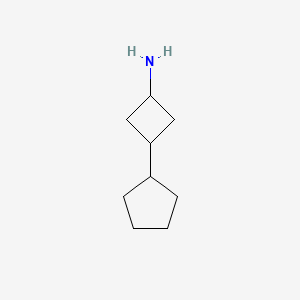

![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
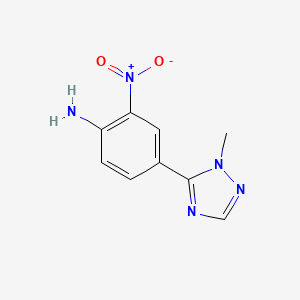

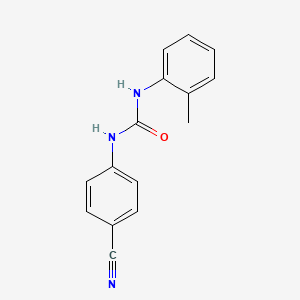
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
